2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine

Description

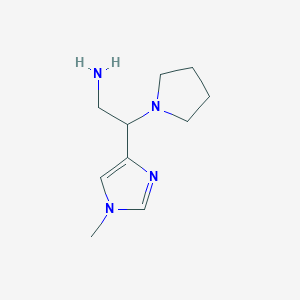

2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine is a secondary amine featuring a pyrrolidine ring linked to a methyl-substituted imidazole moiety. The compound's structure combines a flexible pyrrolidine scaffold with the aromatic and hydrogen-bonding capabilities of the imidazole ring, making it a candidate for interactions with biological targets such as enzymes or receptors.

Propriétés

IUPAC Name |

2-(1-methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-13-7-9(12-8-13)10(6-11)14-4-2-3-5-14/h7-8,10H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFOPYUVTWWQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(CN)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine typically involves the reaction of 1-methylimidazole with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction could produce amine derivatives .

Applications De Recherche Scientifique

2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The table below summarizes critical structural variations and properties of 2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine and its analogs:

Pharmacological and Physicochemical Properties

- Imidazole vs. Furan derivatives may exhibit reduced polarity, favoring blood-brain barrier penetration.

- Aromatic Substitutents : Fluorophenyl and chlorophenyl analogs introduce electron-withdrawing groups, which can alter electronic distribution and receptor affinity. For example, 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine (CAS 876710-64-4) is associated with CNS-targeting applications due to fluorine’s metabolic stability .

- Ethoxy vs.

Activité Biologique

Overview

2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine is a compound that combines an imidazole ring with a pyrrolidine moiety, making it of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features the following structural formula:

This structure is characterized by the presence of both an imidazole and a pyrrolidine ring, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : The compound may act as an enzyme inhibitor, modulating metabolic pathways.

- Receptors : It can bind to specific receptors, influencing signal transduction pathways.

These interactions can lead to various biochemical effects, such as altering gene expression and metabolic regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its efficacy against certain Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as:

- Aldose Reductase : Inhibiting this enzyme may have implications in managing diabetic complications.

- Dipeptidyl Peptidase IV (DPP-IV) : This inhibition can be beneficial in glucose metabolism regulation.

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, researchers evaluated the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The results indicated significant inhibitory effects on growth, particularly for Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in antibiotic resistance scenarios .

Case Study 2: Enzyme Inhibition

A comparative study was conducted to assess the enzyme inhibition capabilities of the compound. It was found that at concentrations of 10–50 µM, this compound effectively inhibited aldose reductase activity by up to 75%, suggesting its potential role in diabetes management .

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Various analogs have been developed to improve potency and selectivity towards specific targets. The structure–activity relationship (SAR) studies indicate that modifications to the imidazole or pyrrolidine rings can significantly influence the biological properties of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.